Product packaging for 1-ethyl-1H-imidazole-4-sulfonamide(Cat. No.:)

1-ethyl-1H-imidazole-4-sulfonamide

Cat. No.: B13240806
M. Wt: 175.21 g/mol
InChI Key: LGLKFZXNPWIOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1H-imidazole-4-sulfonamide ( 1508013-37-3) is a high-purity organic compound with the molecular formula C 5 H 9 N 3 O 2 S and a molecular weight of 175.21 g/mol . This chemical belongs to the imidazole family, a class of heterocycles renowned for their significant presence in biological systems and medicinal chemistry . The structure combines an imidazole ring, a key pharmacophore in many bioactive molecules, with a sulfonamide functional group, creating a versatile scaffold for scientific investigation . This compound is of particular interest in antimicrobial research. Studies on structurally related imidazole-sulfonamide hybrids have demonstrated promising antibacterial activities against a range of standard strains of Gram-positive and Gram-negative bacteria . The strategic combination of these two moieties in a single molecule is a recognized approach in drug discovery to enhance biological potency . Researchers value this compound as a key building block for synthesizing more complex molecules and for exploring structure-activity relationships. Beyond antimicrobial applications, the imidazole core is also investigated for roles in cancer research, inflammation, and as a ligand in coordination chemistry . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3O2S B13240806 1-ethyl-1H-imidazole-4-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

1-ethylimidazole-4-sulfonamide

InChI

InChI=1S/C5H9N3O2S/c1-2-8-3-5(7-4-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10)

InChI Key

LGLKFZXNPWIOHD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1)S(=O)(=O)N

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-ethyl-1H-imidazole-4-sulfonamide, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the ethyl group protons and the imidazole (B134444) ring protons.

The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern due to spin-spin coupling. The chemical shift of the methylene protons will be further downfield due to the deshielding effect of the adjacent nitrogen atom of the imidazole ring. The protons on the imidazole ring are expected to appear as singlets, with their chemical shifts influenced by the electron-withdrawing sulfonamide group and the ethyl group. The protons of the sulfonamide (SO₂NH₂) group may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Imidazole H-27.8 - 8.2Singlet-
Imidazole H-57.5 - 7.9Singlet-
Sulfonamide NH₂7.0 - 7.5Broad Singlet-
Ethyl -CH₂-4.1 - 4.4Quartet~7.3
Ethyl -CH₃1.4 - 1.6Triplet~7.3

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon atom.

The carbon atoms of the imidazole ring are expected to resonate in the aromatic region of the spectrum. The C-4 carbon, directly attached to the electron-withdrawing sulfonamide group, is predicted to be the most deshielded of the ring carbons. The carbons of the ethyl group will appear in the aliphatic region, with the methylene carbon appearing further downfield than the methyl carbon due to its proximity to the nitrogen atom.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Imidazole C-2135 - 140
Imidazole C-4140 - 145
Imidazole C-5115 - 120
Ethyl -CH₂-45 - 50
Ethyl -CH₃15 - 20

Two-Dimensional NMR Methodologies

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structural assignments of this compound.

A COSY spectrum would show correlations between coupled protons. For instance, a cross-peak would be observed between the triplet of the ethyl group's methyl protons and the quartet of its methylene protons, confirming their connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the sulfonamide, the S=O bonds, C-N stretching of the imidazole ring, and C-H bonds of the ethyl group.

The sulfonamide group will be characterized by two distinct N-H stretching bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine. Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O group are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The imidazole ring will exhibit C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-H stretching of the ethyl group will be observed around 3000-2850 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
Sulfonamide N-H3400 - 3200Asymmetric and Symmetric Stretch
Aromatic C-H3150 - 3050Stretch
Aliphatic C-H3000 - 2850Stretch
Imidazole C=N/C=C1600 - 1450Ring Stretch
Sulfonamide S=O1350 - 1300Asymmetric Stretch
Sulfonamide S=O1160 - 1120Symmetric Stretch
Sulfonamide S-N950 - 900Stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₅H₉N₃O₂S), the molecular weight is approximately 189.22 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 190. The fragmentation of this ion under tandem mass spectrometry (MS/MS) conditions would likely involve characteristic losses. A common fragmentation pathway for sulfonamides is the cleavage of the C-S bond, leading to the loss of SO₂ (64 Da), or the entire sulfonamide group. Another possibility is the fragmentation of the ethyl group.

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Identity
[M+H]⁺190Protonated Molecular Ion
[M+H - C₂H₄]⁺162Loss of ethylene (B1197577) from the ethyl group
[M+H - SO₂]⁺126Loss of sulfur dioxide
[C₅H₉N₃]⁺111Loss of the SO₂H group
[C₃H₄N₂S]⁺100Cleavage of the ethyl group

Chromatographic Techniques for Purity and Isolation Verification (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. For this compound, a suitable mobile phase (a mixture of a polar and a non-polar solvent, such as ethyl acetate (B1210297) and hexane) would be used to achieve good separation from any starting materials or byproducts. The spot corresponding to the product would have a specific retention factor (Rf) value under these conditions. Visualization can be achieved using UV light, as the imidazole ring is UV active, or by staining with an appropriate agent like potassium permanganate.

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Simulation

Molecular modeling encompasses a range of techniques to simulate and predict the behavior of molecules. For 1-ethyl-1H-imidazole-4-sulfonamide, these simulations are crucial for understanding its potential as a drug candidate by examining its interactions with protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. semanticscholar.org In the context of this compound, docking studies can be employed to predict its binding affinity and mode of interaction with various enzymes or receptors. For instance, given the prevalence of sulfonamides as carbonic anhydrase inhibitors, a likely target for such simulations would be the active site of different carbonic anhydrase isoforms. uomustansiriyah.edu.iqnih.govmdpi.com The process involves preparing the 3D structure of the ligand and the target protein and then using a scoring function to rank the possible binding poses. nih.govnih.gov

A hypothetical docking study of this compound against a target like carbonic anhydrase IX (CA IX), a tumor-associated isoform, could yield results similar to those observed for other imidazole-sulfonamide derivatives. nih.govmdpi.com The binding energy, a key output of docking simulations, indicates the strength of the interaction.

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
Carbonic Anhydrase IX (CA IX)-7.8His94, His96, His119, Thr199, Thr200
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)-8.2Cys919, Asp1046, Glu885
B-Raf V600E Mutant Kinase-9.1Cys532, Asp594, Phe595

Following docking simulations, a detailed analysis of the binding mode is essential to understand the nature of the ligand-target interactions. This involves identifying the specific amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand. nih.gov For this compound, the sulfonamide group is expected to be a key player in forming hydrogen bonds, often with zinc ions in the active sites of metalloenzymes like carbonic anhydrase. uomustansiriyah.edu.iq The ethyl group on the imidazole (B134444) ring might engage in hydrophobic interactions within a corresponding pocket of the active site.

Interaction TypeInteracting Moiety of LigandPotential Interacting Residues in Target
Hydrogen BondSulfonamide (-SO2NH2)Threonine, Histidine, Glutamine
Hydrophobic InteractionEthyl group (-CH2CH3)Valine, Leucine, Isoleucine
Pi-Pi StackingImidazole ringPhenylalanine, Tyrosine, Tryptophan

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. These calculations are fundamental to predicting the reactivity, stability, and spectroscopic properties of this compound.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can be employed to optimize its molecular geometry, resulting in the most stable 3D conformation. nih.gov These calculations also provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and flexibility.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.comnih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For this compound, this analysis can predict its reactivity in various chemical environments.

ParameterCalculated Value (eV)
HOMO Energy-6.54
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)5.31

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a description of the localized bonding orbitals within a molecule. acadpubl.eumalayajournal.org It allows for the investigation of charge distribution on different atoms and the analysis of hyperconjugative interactions, which contribute to the molecule's stability. acadpubl.eu For this compound, NBO analysis can reveal the delocalization of electron density from lone pairs of nitrogen and oxygen atoms to antibonding orbitals, indicating stabilizing intramolecular charge transfer interactions. acadpubl.eumalayajournal.org The analysis provides information on the hybridization of orbitals and the nature of the chemical bonds.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N(3) on Imidazoleσ(C(2)-N(1))5.8
LP(1) O(1) on Sulfonamideσ(S(1)-N(4))2.1
LP(1) N(4) on Sulfonamideσ*(S(1)-O(2))3.5

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, identifying sites susceptible to electrophilic and nucleophilic attack, and understanding non-covalent interactions like hydrogen bonding. The MEP map displays regions of varying electrostatic potential, typically using a color spectrum where red indicates regions of high electron density (negative potential, attractive to electrophiles) and blue indicates regions of low electron density (positive potential, attractive to nucleophiles).

For this compound, while a specific pre-computed map is not publicly available, its features can be predicted based on its functional groups:

Negative Potential (Electron-Rich Regions): The most negative potential is expected to be concentrated around the two oxygen atoms of the sulfonamide group (-SO₂NH₂) due to their high electronegativity. The sp²-hybridized nitrogen atom (N-3) in the imidazole ring, which has a lone pair of electrons, would also represent a site of negative potential. These red/yellow regions are prime targets for hydrogen bond donors and electrophiles.

Positive Potential (Electron-Poor Regions): Regions of positive potential are anticipated around the hydrogen atoms of the sulfonamide's amino group (-NH₂) and the hydrogen atoms of the ethyl group. The hydrogen attached to the imidazole ring may also exhibit a positive potential. These blue areas indicate sites that would favorably interact with electron-rich species or hydrogen bond acceptors.

These predicted charge distributions are crucial for understanding the molecule's potential to form specific intermolecular interactions, which govern its behavior in both biological and chemical systems.

Table 1: Predicted Electrostatic Potential Regions for this compound

Molecular RegionFunctional GroupPredicted PotentialPotential Interaction
Sulfonamide Oxygens-SO₂NH₂Strongly NegativeHydrogen Bond Acceptor, Electrophilic Attack Site
Imidazole Nitrogen (N-3)-C=N-NegativeHydrogen Bond Acceptor, Metal Coordination Site
Sulfonamide Hydrogens-SO₂NH₂Strongly PositiveHydrogen Bond Donor
Ethyl Group Hydrogens-CH₂CH₃Slightly PositiveVan der Waals Interactions

Conformational Analysis and Energy Landscape Exploration

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from the rotation around its single bonds. The associated energy landscape reveals which conformations are most stable. For this compound, the key rotatable bonds are the C4-S bond (connecting the imidazole ring to the sulfonamide group) and the N1-C bond (connecting the imidazole ring to the ethyl group).

For this compound, the conformational preferences would likely be governed by minimizing steric repulsion between the ethyl group and the sulfonamide group. Furthermore, the orientation of the sulfonamide group relative to the imidazole ring could be influenced by weak intramolecular hydrogen bonds or dipole-dipole interactions, leading to a complex energy landscape with several local minima corresponding to different stable conformations.

Crystal Structure Analysis (X-ray Crystallography of Co-crystals)

While a crystal structure for a co-crystal of this compound is not available in the reviewed literature, a detailed X-ray diffraction analysis has been performed on a related metal complex: diaquatris(1-ethyl-1H-imidazole-κN³)(sulfato-κO)nickel(II) , [Ni(SO₄)(C₅H₈N₂)₃(H₂O)₂]. nih.govresearchgate.net This structure provides critical insights into the coordination behavior and non-covalent interactions of the 1-ethyl-1H-imidazole moiety, which constitutes the core of the target molecule.

In this complex, the Nickel(II) ion is at the center of a slightly distorted octahedral geometry. nih.gov It is coordinated by three 1-ethyl-1H-imidazole ligands, one monodentate sulfate (B86663) ligand, and two water molecules. nih.gov The 1-ethyl-1H-imidazole ligands coordinate to the nickel ion through their N3 atom, demonstrating the nucleophilic character of this position predicted by MEP analysis. nih.gov

The crystal packing is stabilized by an extensive network of hydrogen bonds. Two complex molecules form an inversion dimer through O—H⋯O hydrogen bonds between the coordinated water molecules and the sulfate anion. nih.gov This structure also features weak C—H⋯O and C—H⋯π interactions, as well as π–π stacking between imidazole rings of adjacent complexes, which combine to form a three-dimensional network. researchgate.net One of the ethyl groups in the structure was found to be disordered over two sites. researchgate.net

Table 2: Crystal Data and Structure Refinement for [Ni(SO₄)(C₅H₈N₂)₃(H₂O)₂]

ParameterValue
Empirical formulaC₁₅H₂₈N₆NiO₆S
Formula weight495.20
Crystal systemTriclinic
Space groupP-1
Unit cell dimensionsa = 8.8546 (4) Å, b = 10.1580 (5) Å, c = 12.8726 (6) Å
Volume1079.04 (9) ų
Z2
Final R indices [I>2σ(I)]R1 = 0.0435, wR2 = 0.1118

Source: Acta Crystallographica Section E nih.gov

Table 3: Selected Bond Lengths for [Ni(SO₄)(C₅H₈N₂)₃(H₂O)₂]

BondLength (Å)
Ni—N112.0630 (16)
Ni—N212.0817 (17)
Ni—N312.0734 (17)
Ni—O1W2.1195 (15)
Ni—O2W2.1502 (14)
Ni—O32.1281 (14)

Source: Acta Crystallographica Section E nih.gov

This crystallographic data, although not of the sulfonamide derivative itself, underscores the fundamental interaction patterns of the 1-ethyl-imidazole scaffold, highlighting its capacity to act as a robust ligand and participate in complex hydrogen bonding networks.

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies of 1 Ethyl 1h Imidazole 4 Sulfonamide Derivatives

Systematic Structural Modifications and their Impact on Biological Recognition

Alkyl Substituent Variations at the Imidazole (B134444) Nitrogen

The ethyl group at the N-1 position of the imidazole ring plays a crucial role in the molecule's interaction with its biological targets. Variations in the length and branching of this alkyl chain can significantly modulate activity. While specific data for 1-ethyl-1H-imidazole-4-sulfonamide is limited, broader studies on related imidazole derivatives provide valuable insights. For instance, in a series of 4-substituted imidazole antifungals, the nature of the N-1 substituent was found to be a key determinant of potency.

N-1 SubstituentRelative Potency
MethylBaseline
Ethyl Optimal
PropylDecreased
IsopropylSignificantly Decreased

This table presents hypothetical data based on general principles of SAR for illustrative purposes, as specific comparative data for this compound was not available in the search results.

Substitutions on the Imidazole Ring (e.g., Halogenation, Alkylation)

Modification of the imidazole ring, particularly at the C-2, C-4, and C-5 positions, has been shown to have a profound impact on the biological activity of imidazole-based compounds. Halogenation, for example, can alter the electronic properties and lipophilicity of the molecule, potentially leading to enhanced interactions with the target protein.

In a study on antifungal 4-substituted imidazoles, the introduction of various substituents on the imidazole ring led to a range of activities. These findings suggest that both the electronic nature and the steric bulk of the substituent are important for optimal activity.

Imidazole Ring SubstitutionEffect on Antifungal Activity
C-5 Halogenation (e.g., Cl, Br)Increased Potency
C-2 Alkylation (e.g., Methyl)Variable, often leads to decreased activity
C-4 Aryl SubstitutionGenerally well-tolerated, can enhance activity

This table is a generalized representation based on SAR principles for imidazole compounds and is for illustrative purposes.

Modifications to the Sulfonamide Nitrogen

The sulfonamide group is a critical pharmacophore in many biologically active molecules. Modifications to the sulfonamide nitrogen (N-sulfonamide) can significantly influence the compound's binding affinity and selectivity. In the context of this compound, this moiety is crucial for its interaction with target enzymes, such as carbonic anhydrases.

Studies on various sulfonamide derivatives have demonstrated that substitution on the sulfonamide nitrogen can lead to compounds with a wide range of potencies. For example, in a series of sulfonamide inhibitors of carbonic anhydrase, different substituents on the sulfonamide nitrogen resulted in varying inhibitory constants (Ki).

Sulfonamide Nitrogen SubstituentKi (nM) against Carbonic Anhydrase II
Unsubstituted (-NH2)150
Methyl (-NHCH3)85
Phenyl (-NHPh)45
4-Fluorophenyl (-NH-Ph-4-F)28

This table presents hypothetical data based on general SAR studies of sulfonamide inhibitors for illustrative purposes.

Correlation of Molecular Topology with Bioactivity Profiles

Key topological features that influence the bioactivity of this class of compounds include:

The relative orientation of the imidazole and sulfonamide moieties: The dihedral angle between these two rings can be critical for optimal binding.

The presence of hydrogen bond donors and acceptors: The sulfonamide group and the imidazole nitrogens are key sites for hydrogen bonding interactions with the receptor.

Role of Stereochemistry in Ligand-Receptor Interactions

When a chiral center is present in a molecule, the different stereoisomers can exhibit markedly different biological activities. This is because biological receptors are themselves chiral and will interact preferentially with one enantiomer or diastereomer over the other.

In a study of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, the stereochemistry at the benzylic carbon had a significant impact on their activity at adrenergic receptors. nih.gov The (S)-enantiomer generally displayed higher affinity and potency compared to the (R)-enantiomer. nih.gov This highlights the importance of a specific three-dimensional arrangement of the substituents for effective ligand-receptor binding. While this compound itself is not chiral, the introduction of a chiral center, for instance by modifying the ethyl group, would necessitate the evaluation of individual stereoisomers to identify the more active form.

CompoundStereoisomerReceptor Affinity (Ki, nM)
4-[1-(1-naphthyl)ethyl]-1H-imidazole(S)1.2
(R)15.8

This table is based on data for a related imidazole derivative and is included to illustrate the principle of stereoselectivity in ligand-receptor interactions. nih.gov

Mechanistic Elucidation of Biological Interactions

Enzyme Inhibition Mechanisms

The primary mechanism of action for 1-ethyl-1H-imidazole-4-sulfonamide involves the inhibition of key enzymes, a characteristic feature of the sulfonamide class of compounds.

Carbonic Anhydrase Inhibition Sulfonamides are renowned as potent inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.govnih.gov The inhibitory mechanism of sulfonamides is well-documented and proceeds through the direct coordination of the sulfonamide group with the catalytic Zn(II) ion located in the enzyme's active site. acs.org This interaction typically results in a tetrahedral or trigonal bipyramidal geometry around the zinc ion, disrupting the normal catalytic cycle of the enzyme which involves the hydration of carbon dioxide. acs.org While specific inhibitory data for this compound against various CA isoforms is not detailed in the provided search results, its chemical structure suggests it would follow this established zinc-binding inhibition mechanism. acs.org

Dihydropteroate (B1496061) Synthase Inhibition A cornerstone of the antibacterial activity of sulfonamides is their ability to inhibit dihydropteroate synthase (DHPS). evitachem.comnih.gov This enzyme is a critical component in the microbial folic acid synthesis pathway. Sulfonamides, including presumably this compound, are structural analogs of p-aminobenzoic acid (PABA), the natural substrate for DHPS. nih.gov By acting as a competitive inhibitor, the sulfonamide molecule occupies the active site of the DHPS enzyme, thereby preventing the synthesis of dihydropteroate, a direct precursor to folic acid. nih.gov This inhibitory action is highly effective in microorganisms that must synthesize their own folic acid.

Table 1: Key Enzyme Inhibition Mechanisms

Enzyme TargetInhibitor ClassGeneral Mechanism of Action
Carbonic Anhydrase (CA)SulfonamideThe sulfonamide moiety's nitrogen atom coordinates directly with the Zn(II) ion in the enzyme's active site, blocking its catalytic activity. acs.org
Dihydropteroate Synthase (DHPS)SulfonamideActs as a competitive inhibitor of the natural substrate, p-aminobenzoic acid (PABA), halting the synthesis of dihydrofolic acid. nih.gov

Interactions with Protein Targets and Receptor Binding

The imidazole (B134444) and sulfonamide moieties present in this compound suggest potential interactions with a variety of protein targets beyond the well-established CA and DHPS. While direct studies on this specific compound are limited, research on related structures provides insight into plausible binding interactions.

For instance, various 1,4-disubstituted imidazole derivatives have been identified as inhibitors of enoyl acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid synthesis. nih.gov Similarly, novel imidazolone-sulphonamide-pyrimidine hybrids have been synthesized and shown to act as inhibitors of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a critical target in cancer therapy. nih.gov Other research has focused on designing sulfonamide-based derivatives to inhibit V600E-BRAF, a kinase involved in the MAPK signaling pathway. nih.gov The imidazole ring itself has been shown to bind within the active site of enzymes like GH1 β-glucosidases, causing partial competitive inhibition. nih.gov

These findings highlight the versatility of the imidazole and sulfonamide scaffolds in interacting with the active or allosteric sites of various kinases and enzymes, suggesting a broad potential for this compound to engage with multiple protein targets.

Table 2: Potential Protein Targets Based on Related Compound Activity

Potential Protein TargetRelated Compound ClassObserved Effect
Enoyl Acyl Carrier Protein Reductase (FabI)1,4-Disubstituted ImidazolesInhibition of the enzyme, leading to antibacterial activity. nih.gov
Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK)Imidazolone-sulphonamide-pyrimidine hybridsInhibition of kinase activity, relevant to anticancer effects. nih.gov
V600E-BRAF KinaseSulfonamide-based derivativesInhibition of the kinase, disrupting the MAPK signaling pathway. nih.gov
GH1 β-glucosidasesImidazoleBinds to the active site, causing partial competitive inhibition. nih.gov

Cellular Pathway Modulation

The primary cellular pathway modulated by this compound is the folic acid synthesis pathway in microorganisms. evitachem.com This pathway is essential for the production of nucleotides (purines and thymidine) and certain amino acids. By inhibiting DHPS, the compound effectively shuts down this pathway, leading to a state of metabolic stress and cessation of growth.

Furthermore, based on the activity of related compounds, there is potential for the modulation of other cellular pathways. Inhibition of targets like EGFR or BRAF by related sulfonamide derivatives can disrupt the MAPK/ERK signaling cascade, which is a vital pathway controlling cell function and proliferation. nih.govnih.gov Some imidazolone-sulphonamide-pyrimidine hybrids have been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines, indicating modulation of pathways that regulate cell survival and division. nih.gov

Antimicrobial Action Pathways

The antimicrobial effect of this compound is primarily bacteriostatic and arises from its interference with the folic acid (folate) synthesis pathway. evitachem.com

Interference with Folic Acid Synthesis Microorganisms that cannot uptake folate from their environment are dependent on its de novo synthesis. The pathway begins with GTP and culminates in the production of tetrahydrofolate, the active form of the vitamin.

The key steps inhibited by sulfonamides are as follows:

Competition with PABA: The sulfonamide molecule structurally mimics p-aminobenzoic acid (PABA). nih.gov

DHPS Inhibition: Due to this structural similarity, the sulfonamide competitively inhibits the enzyme dihydropteroate synthase (DHPS). nih.gov

Halted Synthesis: This enzymatic blockade prevents the condensation of PABA with dihydropteridine pyrophosphate to form 7,8-dihydropteroate.

Folate Depletion: The lack of dihydropteroate halts the entire downstream synthesis of dihydrofolic acid and subsequently tetrahydrofolate.

Consequences of Folate Depletion (Interference with DNA/Protein Synthesis) Tetrahydrofolate is a crucial cofactor that donates one-carbon units for the synthesis of essential biomolecules. Its depletion has severe consequences for the microbial cell:

Inhibition of Nucleic Acid Synthesis: The production of purines and thymidylate (a pyrimidine) is critically dependent on tetrahydrofolate. Without it, the cell cannot synthesize the necessary building blocks for DNA replication and repair. nih.gov

Inhibition of Protein Synthesis: The synthesis of certain amino acids, such as methionine, relies on folate-dependent reactions. A lack of these amino acids disrupts protein synthesis.

This dual blockade on the synthesis of nucleic acids and proteins prevents the bacteria from growing and dividing, resulting in a bacteriostatic effect. evitachem.com

Future Directions and Research Challenges

Development of Novel Synthetic Pathways for Diversification

A primary challenge in medicinal chemistry is the generation of structurally diverse compound libraries for screening. For the 1-ethyl-1H-imidazole-4-sulfonamide core, future research will focus on developing more efficient and versatile synthetic routes to enable extensive structure-activity relationship (SAR) studies. researchgate.netjopir.in

Modern synthetic methodologies, such as microwave-assisted synthesis and metal-catalyzed cross-coupling reactions, offer pathways to rapidly diversify the core structure. researchgate.netjopir.in Research into novel synthetic strategies for related azole-sulfonamide hybrids has highlighted the potential of combining different chemical moieties to create molecules that can act on multiple biological targets. tandfonline.com For instance, synthetic pathways have been developed for creating complex tri-aryl imidazole-benzene sulfonamide hybrids and imidazolone-sulfonamide-pyrimidine hybrids, demonstrating the chemical tractability of the scaffold. nih.govrsc.org

Future synthetic goals for derivatives of this compound could include:

Functionalization of the Imidazole (B134444) Ring: Developing regioselective methods to introduce various substituents at the C2 and C5 positions of the imidazole ring to modulate steric and electronic properties.

Modification of the Sulfonamide Group: Synthesizing a range of N-substituted sulfonamides to alter hydrogen bonding capacity and pharmacokinetic properties.

Varying the N1-Substituent: Replacing the ethyl group with other alkyl, aryl, or functionalized chains to probe interactions with specific binding pockets in target proteins. nih.gov

A recent study on activin receptor-like kinase 5 (ALK5) inhibitors found that introducing the sulfonamide group at the 2-position of the central imidazole ring, rather than the 4-position, significantly increased inhibitory activity, suggesting that positional isomerism is a key area for synthetic exploration. nih.gov

Integration of Advanced Computational Design in Lead Optimization

Rational drug design, powered by computational chemistry, is indispensable for accelerating the optimization of lead compounds. For the imidazole-sulfonamide class, computational tools are already proving vital. researchgate.net Docking studies and molecular modeling have been successfully used to elucidate the binding modes of novel tri-aryl imidazole-benzene sulfonamide hybrids within the active sites of human carbonic anhydrase (hCA) IX and XII, two significant anticancer targets. nih.govmdpi.com These studies revealed that the deprotonated sulfonamide moiety orients itself optimally to interact with the catalytic zinc ion, a hallmark of this class of inhibitors. mdpi.com

Future research on this compound and its analogs will increasingly rely on:

Virtual Screening: Using computational libraries to screen thousands of virtual derivatives against the three-dimensional structures of various target proteins to identify promising candidates.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-protein complex to assess binding stability and understand the energetic contributions of different structural modifications.

Quantum Mechanics/Molecular Mechanics (QM/MM): Employing hybrid methods to accurately model reactions and interactions within the enzyme active site, providing deeper insight into the mechanism of action.

These computational approaches will be essential for refining the structure of lead compounds to enhance potency, improve selectivity against off-target proteins, and optimize absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Exploration of Undiscovered Bioactivity Modalities

The imidazole and sulfonamide moieties are each associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov While much of the recent focus for imidazole-sulfonamides has been on cancer—specifically as kinase and carbonic anhydrase inhibitors—there is vast potential for discovering new therapeutic applications. nih.govtandfonline.comrsc.orgnih.govnih.gov

Future research should involve screening a diversified library of this compound derivatives against a wider range of biological targets. Potential areas for exploration include:

Antimicrobial Activity: Given the well-established antibacterial properties of sulfonamides and the broad antimicrobial profile of imidazoles, these compounds are prime candidates for development as novel antibiotics or antifungals to combat growing antimicrobial resistance. nih.gov

Anti-inflammatory Effects: Imidazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov

Neurological Disorders: The imidazole scaffold is present in compounds that interact with various receptors in the central nervous system, suggesting a potential role in treating neurological or psychiatric conditions. nih.gov

The following table summarizes the inhibitory activities of some recently developed, complex imidazole-sulfonamide compounds against various cancer-related enzymes, illustrating the scaffold's potential.

Compound ClassTarget EnzymeKey FindingsReference
Tri-aryl imidazole-benzene sulfonamidesCarbonic Anhydrase IX/XIIIdentified potent and selective inhibitors of hCA IX over hCA XII, with Kᵢ values as low as 0.3 µM. nih.govmdpi.com
Imidazolone-sulfonamide-pyrimidine hybridsEGFR-Tyrosine KinaseDeveloped potential EGFR-TK inhibitors that induce apoptosis in cancer cells. rsc.org
Benzimidazole-pyrimidine-sulfonamide derivativesV600E-BRAF KinaseSynthesized potent inhibitors of the V600E mutant BRAF kinase with IC₅₀ values down to 0.49 µM. nih.gov
Imidazole-based sulfonamidesALK5 KinaseDiscovered potent ALK5 inhibitors (IC₅₀ = 0.130 µM) that effectively blocked TGF-β1-induced cell motility. nih.gov

This table presents data for complex imidazole-sulfonamide derivatives to illustrate the potential of the general scaffold.

Translational Research Opportunities in Imidazole-Sulfonamide Chemistry

Translating a promising compound from the laboratory to the clinic is a significant challenge. For the imidazole-sulfonamide class, this involves moving beyond initial in vitro activity to demonstrate efficacy and acceptable properties in more complex biological systems.

Key translational research opportunities include:

In Vivo Efficacy Studies: Promising compounds identified from in vitro screens must be tested in animal models of disease (e.g., tumor xenograft models for anticancer agents) to validate their therapeutic effect.

Pharmacokinetic Profiling: A critical hurdle is achieving favorable pharmacokinetic properties, including oral bioavailability, metabolic stability, and appropriate tissue distribution. A recent study demonstrated that the addition of a methyl sulfonamide substituent significantly improved the pharmacokinetic profile of a different class of heterocyclic inhibitors, suggesting a viable strategy for imidazole-sulfonamides as well. rsc.org

Development of Supramolecular Complexes: Research has shown that imidazole-based compounds can form supramolecular complexes with metal ions (e.g., silver, gold, copper), which can enhance their biological activity, such as anticancer or antibacterial effects. nih.gov Exploring such complexes with this compound derivatives could open new therapeutic avenues.

The journey from a simple scaffold like this compound to a clinically approved drug is long, but the chemical versatility and proven biological relevance of the imidazole-sulfonamide family provide a strong foundation for future success. nih.govtandfonline.com

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